1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfanylbenzene
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Overview
Description
1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfanylbenzene is an organic compound with a complex structure that includes methoxy, methyl, nitro, and sulfanyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfanylbenzene typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Thioether Formation: The final step involves the formation of a thioether linkage by reacting a thiol with the benzene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while coupling reactions can produce various biaryl compounds.
Scientific Research Applications
1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfanylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-methyl-2-nitrobenzene: Similar structure but lacks the sulfanyl group.
4-Methyl-2-nitroanisole: Contains a methoxy and nitro group but differs in the position of substituents.
2-Methoxy-4-nitrophenyl isothiocyanate: Contains a nitro and methoxy group but has an isothiocyanate group instead of a sulfanyl group.
Uniqueness
1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfanylbenzene is unique due to the presence of both a sulfanyl and nitro group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
5465-80-5 |
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Molecular Formula |
C15H15NO3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C15H15NO3S/c1-10-4-6-13(19-3)15(8-10)20-14-7-5-12(16(17)18)9-11(14)2/h4-9H,1-3H3 |
InChI Key |
SLVJXOZSSUGDLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)SC2=C(C=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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